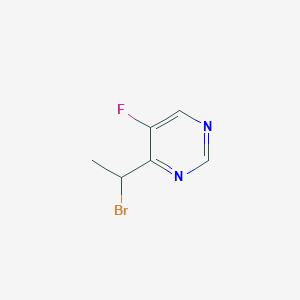

4-(1-Bromoethyl)-5-fluoropyrimidine

説明

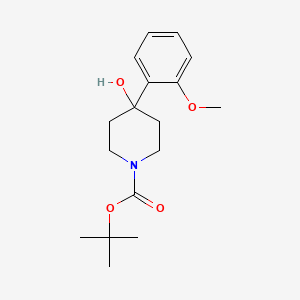

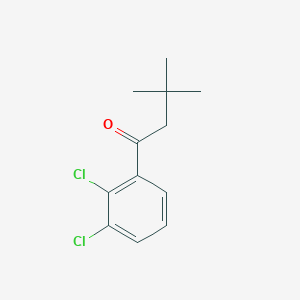

“4-(1-Bromoethyl)-5-fluoropyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a bromoethyl group attached at the 4th position and a fluorine atom at the 5th position of the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of “4-(1-Bromoethyl)-5-fluoropyrimidine” would consist of a pyrimidine ring with a bromoethyl group (-CH2-CH2-Br) attached at the 4th position and a fluorine atom at the 5th position .Chemical Reactions Analysis

As a pyrimidine derivative, “4-(1-Bromoethyl)-5-fluoropyrimidine” could potentially undergo a variety of chemical reactions. The bromoethyl group could undergo nucleophilic substitution reactions, and the pyrimidine ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Bromoethyl)-5-fluoropyrimidine” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .科学的研究の応用

Synthesis and Chemical Properties

Improved Synthesis for Industrial Production

An improved synthesis process using α-fluoroacetic ester as the primary material for synthesizing 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine was developed. This process features mild reaction conditions and is suitable for industrial production, achieving an overall yield of 41.7% (Y. Bin, 2004).

Novel Synthesis for Kinase Inhibitors

The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, biologically active molecules seen in various anticancer agents, was executed. This synthesis involved regioselective substitution at the pyrimidine position, followed by the preparation of amide at another position, contributing to the discovery of potential kinase inhibitors (H. Wada et al., 2012).

Pyrimidine Derivatives Synthesis

The synthesis and piperidinolysis of simple fluoropyrimidines were explored, with the creation of 2-fluoropyrimidine and its derivatives. These studies provide insights into reaction rates and UV and 1H NMR spectra of fluoropyrimidines (Des J. Brown & P. Waring, 1974).

Medical and Pharmacological Research

Antitubercular Activity

Fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines, including 4-(1-Bromoethyl)-5-fluoropyrimidine derivatives, were synthesized and tested for antitubercular activity against Mycobacterium tuberculosis and other strains. Some compounds demonstrated promising activity, indicating potential medical applications in treating tuberculosis (E. Verbitskiy et al., 2016).

Development of Antifungal Agents

In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, a 4-(1-metalloethyl)-5-fluoropyrimidine derivative played a crucial role. This showcases the application of fluoropyrimidine derivatives in developing new antifungal medications (M. Butters et al., 2001).

Pharmacogenetic Studies for Chemotherapy Toxicity

Fluoropyrimidine derivatives are extensively used in cancer treatment. Studies on genetic variants in genes like DPYD, TYMS, CDA, and MTHFR have been significant predictors of fluoropyrimidine toxicity, emphasizing the importance of personalized medicine in chemotherapy (A. Loganayagam et al., 2013).

Imaging and Diagnostic Applications

- Noninvasive Drug Studies: Fluoropyrimidines, including derivatives of 4-(1-Bromoethyl)-5-fluoropyrimidine, have been subject to noninvasive studies using techniques like 19F NMR spectroscopy. These studies provide insights into drug metabolism and can assistin developing strategies for individualizing doses for optimizing chemotherapy treatments (P. Mcsheehy & J. Griffiths, 1989).

Future Research Directions

- Drug Label Update for Patient Safety: Research emphasizes the need for updating drug labels of fluoropyrimidines to include recommendations on pre-emptive screening for DPYD variants and DPYD genotype-guided dose adjustments. This is a step towards personalized medicine and ensuring patient safety during fluoropyrimidine therapy (L. M. Henricks et al., 2017).

Safety And Hazards

特性

IUPAC Name |

4-(1-bromoethyl)-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c1-4(7)6-5(8)2-9-3-10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIHJVDQQNZXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624759 | |

| Record name | 4-(1-Bromoethyl)-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Bromoethyl)-5-fluoropyrimidine | |

CAS RN |

188416-47-9 | |

| Record name | 4-(1-Bromoethyl)-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。